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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
ALG-097558 is an orally bioavailable, pan-coronavirus 3C-like (3CL) protease inhibitor that has

been developed as a potential treatment for COVID-19. A significant advantage of ALG-097558
is its pharmacokinetic profile, which supports twice-daily oral administration without the need

for a pharmacokinetic enhancer like ritonavir. Clinical and preclinical data indicate that the

compound is well-tolerated and demonstrates potent antiviral activity. This guide provides a

comprehensive overview of the available pharmacokinetic data, experimental methodologies,

and the mechanism of action of ALG-097558.

Mechanism of Action
ALG-097558 is a potent inhibitor of the main protease (Mpro), also known as the 3CL protease,

of coronaviruses. This enzyme is essential for the replication of the virus as it is responsible for

cleaving the viral polyproteins into functional proteins. By inhibiting this protease, ALG-097558
effectively blocks viral replication. Its broad-spectrum activity targets a range of coronaviruses,

making it a candidate for both current and potential future coronavirus outbreaks.
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Figure 1: Mechanism of action of ALG-097558.
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Pharmacokinetic Profile
Publicly available information on the specific quantitative pharmacokinetic parameters of ALG-
097558 is limited. However, press releases and presentations from Aligos Therapeutics have

provided a qualitative summary of its favorable profile.

Preclinical Pharmacokinetics (Syrian Hamster Model)
While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability

in hamsters are not publicly available, efficacy studies have been conducted. In a SARS-CoV-2

hamster infection model, oral administration of ALG-097558 resulted in a significant reduction

of viral load.[1]

Table 1: Preclinical Efficacy Dosing in Syrian Hamsters

Dose Level (mg/kg) Efficacy Outcome

2.5
Significant decrease in viral RNA and virus titers

in lung tissue.[1]

8.3
Significant decrease in viral RNA and virus titers

in lung tissue.[1]

25
Significant decrease in viral RNA and virus titers

in lung tissue.[1]

Clinical Pharmacokinetics (Healthy Volunteers)
A Phase 1 clinical trial (NCT05840952) was conducted to evaluate the safety, tolerability, and

pharmacokinetics of ALG-097558 in healthy volunteers. The study included single ascending

dose (SAD) and multiple ascending dose (MAD) cohorts.[2]

Key qualitative findings from the Phase 1 study include:

Safety and Tolerability: ALG-097558 was well-tolerated in single doses up to 2000 mg and in

multiple doses of up to 800 mg administered every 12 hours for 7 days.[3]
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Dosing Regimen: The pharmacokinetic profile supports a twice-daily (Q12) dosing regimen.

[3]

Ritonavir-Free: The drug does not require co-administration with ritonavir, a common

pharmacokinetic booster for other protease inhibitors.[3]

Food Effect: There is no significant food effect on the absorption of ALG-097558.[3]

Detailed quantitative data from this study, including Cmax, Tmax, AUC, and half-life for each

dose cohort, have been presented at scientific conferences but are not yet publicly available in

peer-reviewed publications.

Table 2: Human Phase 1 Study Dosing Regimens

Study Phase Dose Dosing Schedule

Single Ascending Dose (SAD) Up to 2000 mg Single dose[3]

Multiple Ascending Dose

(MAD)
Up to 800 mg Every 12 hours for 7 days[3]

Experimental Protocols
Preclinical Hamster Infection Model
A standardized Syrian hamster model of SARS-CoV-2 infection is widely used to evaluate the

efficacy of antiviral candidates. While the specific protocol for ALG-097558 studies is not

detailed in the public domain, a general methodology is as follows:

Animal Model: Male Syrian hamsters are used.

Virus Inoculation: Hamsters are intranasally inoculated with a specific strain of SARS-CoV-2.

Drug Administration: ALG-097558 is administered orally at various dose levels, typically

starting at a predefined time point post-infection.

Efficacy Assessment: At selected time points, animals are euthanized, and lung tissue is

collected to measure viral load (e.g., via RT-qPCR for viral RNA and plaque assay for
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infectious virus). Histopathological analysis of lung tissue is also performed to assess

disease severity.

Phase 1 Clinical Trial (NCT05840952)
The Phase 1 study was a multi-part, randomized, double-blind, placebo-controlled trial in

healthy volunteers.

ALG-097558 Phase 1 Clinical Trial Workflow (NCT05840952)

Single Ascending Dose (SAD)

Multiple Ascending Dose (MAD)

Additional Studies

Screening Randomization

Single Doses
(up to 2000 mg)

Part 1

Multiple Doses
(up to 800 mg Q12 for 7 days)

Part 2

Food Effect Study
Part 3

Drug-Drug Interaction Study
Part 4

Follow-up

Click to download full resolution via product page

Figure 2: High-level workflow of the ALG-097558 Phase 1 clinical trial.

Study Population: Healthy adult volunteers.
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Single Ascending Dose (SAD): Participants received a single oral dose of ALG-097558 or a

placebo. Blood samples were collected at multiple time points to determine the

pharmacokinetic profile.

Multiple Ascending Dose (MAD): Participants received multiple oral doses of ALG-097558 or

a placebo over a set period (e.g., 7 days). Blood samples were collected to assess steady-

state pharmacokinetics.

Food Effect Assessment: The impact of a high-fat meal on the absorption and

pharmacokinetics of ALG-097558 was evaluated.

Drug-Drug Interaction (DDI) Assessment: The potential for interactions with other

medications was investigated.

Pharmacokinetic Sampling: Serial blood samples were collected at predetermined time

points after drug administration. Plasma concentrations of ALG-097558 were measured

using a validated analytical method (e.g., LC-MS/MS).

Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including Cmax

(maximum concentration), Tmax (time to maximum concentration), AUC (area under the

concentration-time curve), and t1/2 (half-life), were calculated using non-compartmental

analysis.

Oral Bioavailability
While a specific percentage for the oral bioavailability of ALG-097558 has not been publicly

disclosed, the preclinical and clinical data strongly suggest good oral absorption. The observed

efficacy in the hamster model with oral administration and the pharmacokinetic profile in

humans supporting twice-daily dosing without a booster indicate that a therapeutically effective

concentration is achieved in the systemic circulation after oral intake.

Conclusion
ALG-097558 is a promising oral antiviral candidate for the treatment of COVID-19. Its

mechanism of action as a pan-coronavirus 3CL protease inhibitor, combined with a favorable

pharmacokinetic profile that allows for simple, twice-daily oral dosing without the need for

ritonavir boosting or food restrictions, positions it as a potentially valuable therapeutic option.
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Further publication of detailed quantitative pharmacokinetic data from the completed Phase 1

study will provide a more complete understanding of its clinical pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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